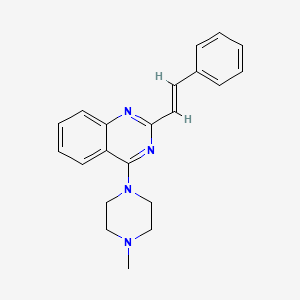
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, also known as MPPQ, is a quinazoline derivative that has been extensively studied for its potential use in various scientific research applications. MPPQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a wide range of physiological processes, including learning and memory, inflammation, and pain perception.
Applications De Recherche Scientifique
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is in the field of neuroscience, where it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has also been studied for its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease, as well as chronic pain conditions.
Mécanisme D'action
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and peripheral tissues. By blocking the activity of the α7 receptor, 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline can modulate a wide range of physiological processes, including inflammation, pain perception, and cognitive function.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the reduction of oxidative stress. In animal models, 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been shown to improve cognitive function and memory, reduce inflammation and pain perception, and improve overall health and wellbeing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is its selectivity for the α7 receptor, which allows for precise modulation of physiological processes without affecting other receptors or pathways. However, one limitation of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological and inflammatory disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further research is needed to fully understand the safety and toxicity profile of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, as well as its potential interactions with other drugs and medications.
Méthodes De Synthèse
The synthesis of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline involves the condensation of 4-methylpiperazine and 2-phenylacetaldehyde, followed by the cyclization of the resulting intermediate with 2-aminobenzophenone. The reaction yields 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline as a white solid with a melting point of 205-207°C.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-24-13-15-25(16-14-24)21-18-9-5-6-10-19(18)22-20(23-21)12-11-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDQDPUMJVETEK-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)
![2-(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909258.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide](/img/structure/B5909278.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)



![N-[2-(benzoylamino)-3-phenylacryloyl]alanine](/img/structure/B5909312.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B5909315.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909335.png)